

Application Notes and Protocols for Chaetoglobosin A Analytical Standards

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Compound of Interest

Compound Name: *Chaetoglobosin A*

Cat. No.: *B1663747*

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Introduction to Chaetoglobosin A

Chaetoglobosin A is a mycotoxin belonging to the cytochalasan class of fungal metabolites, primarily produced by various species of the genus *Chaetomium*, most notably *Chaetomium globosum*.^[1] It is known for its potent biological activities, including cytotoxic, antifungal, and nematocidal effects.^{[1][2][3]} The primary mechanism of action of **Chaetoglobosin A** involves the disruption of the cellular cytoskeleton by inhibiting actin polymerization.^[4] This interference with fundamental cellular processes makes it a subject of interest in cancer research and drug development. This document provides detailed analytical methods for the identification, quantification, and purity assessment of **Chaetoglobosin A** analytical standards.

Physicochemical Properties of **Chaetoglobosin A**:

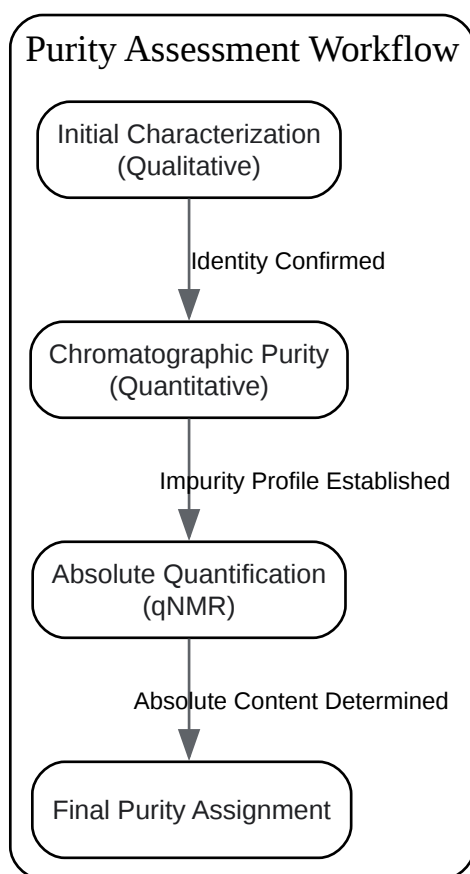
Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	[3][5]
Molecular Weight	528.64 g/mol	[4][5]
Appearance	Yellow solid	[2]
Solubility	Soluble in methanol and DMSO; almost insoluble in water.[1][2]	[1][2]
Purity (Commercial Standards)	≥98% (typically determined by HPLC)	[1][3]

Purity Assessment of Chaetoglobosin A Analytical Standards

Ensuring the purity of an analytical standard is critical for accurate quantitative analysis. A combination of chromatographic and spectroscopic techniques should be employed for the comprehensive characterization and purity determination of **Chaetoglobosin A**.

Protocol for Purity Assessment:

A multi-step approach is recommended for the thorough evaluation of **Chaetoglobosin A** purity.



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Caption: Workflow for the purity assessment of **Chaetoglobosin A** analytical standards.

2.1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a fundamental technique for assessing the purity of **Chaetoglobosin A** by separating it from potential impurities.

Experimental Protocol:

- **Standard Preparation:** Accurately weigh and dissolve the **Chaetoglobosin A** standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
- **Chromatographic Conditions:**

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).[6]
- Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient starting from 35% acetonitrile in water to 80% acetonitrile over 20 minutes.[6]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 40 °C.[6]
- Injection Volume: 10-20 μ L.
- Detection: Diode array detector monitoring at 220 nm and 275 nm, which are characteristic UV absorption maxima for chaetoglobosins.[7]
- Data Analysis:
 - Determine the peak area of **Chaetoglobosin A** and any impurities.
 - Calculate the purity as the percentage of the main peak area relative to the total peak area.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the confirmation of identity and detection of trace impurities.

Experimental Protocol:

- Sample Preparation: Use the same solutions prepared for HPLC-DAD analysis.
- LC-MS/MS Conditions:
 - Utilize similar LC conditions as for the HPLC-DAD method.
 - Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
 - MS/MS Transitions: Monitor for the precursor ion $[M+H]^+$ at m/z 529.3 and characteristic product ions.

- Data Analysis: Confirm the identity of the main peak by its retention time and mass spectrum. Analyze for co-eluting and isomeric impurities.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR are powerful tools for structural confirmation and can be used for quantitative purposes (qNMR) to determine absolute purity.[8][9]

Experimental Protocol:

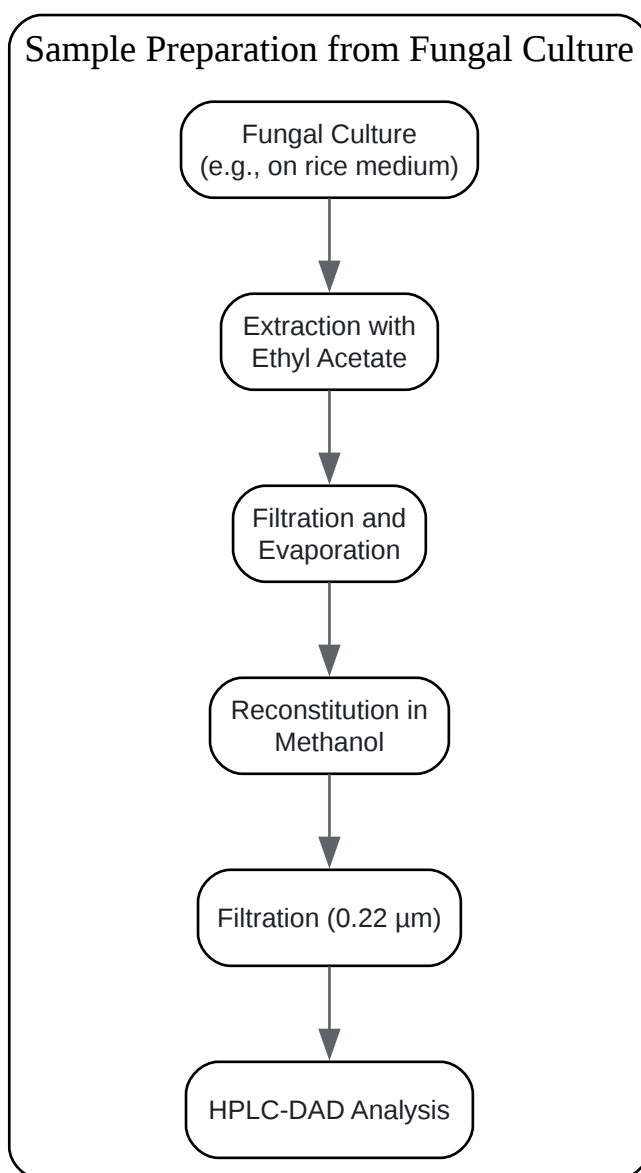
- Sample Preparation: Dissolve a precisely weighed amount of **Chaetoglobosin A** in a deuterated solvent (e.g., CDCl_3). Add a known amount of an internal standard with a distinct NMR signal for qNMR.
- NMR Analysis: Acquire ^1H NMR and ^{13}C NMR spectra.
- Data Analysis:
 - Compare the obtained spectra with reference spectra to confirm the structure.
 - For qNMR, calculate the purity by comparing the integral of a characteristic **Chaetoglobosin A** proton signal to the integral of the internal standard's signal.[9]

Quantitative Analysis of Chaetoglobosin A

3.1. Analysis by HPLC-DAD

This method is suitable for the quantification of **Chaetoglobosin A** in various samples, such as fungal extracts.

Sample Preparation from Fungal Culture:



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Caption: Workflow for the extraction of **Chaetoglobosin A** from fungal cultures for HPLC analysis.

Experimental Protocol:

- Extraction: Extract the fungal culture (e.g., grown on solid rice medium) three times with ethyl acetate.^[7]
- Concentration: Combine the extracts and evaporate to dryness under reduced pressure.

- Reconstitution: Dissolve the residue in a known volume of methanol.
- Filtration: Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
- Quantification: Use the HPLC-DAD method described in section 2.1. Construct a calibration curve using the **Chaetoglobosin A** analytical standard.

Quantitative Data (Representative):

Parameter	Result
Linearity (R ²)	>0.99
LOD	0.1 - 0.5 µg/mL
LOQ	0.5 - 1.5 µg/mL
Accuracy (Recovery)	85 - 105%
Precision (RSD)	< 5%

3.2. Analysis by LC-MS/MS

This method is ideal for the trace-level quantification of **Chaetoglobosin A** in complex matrices like food and feed.

Sample Preparation from Nuts (Modified QuEChERS):

- Homogenization: Homogenize 10 grams of the nut sample.
- Extraction: Extract with a mixture of acetonitrile and water, followed by ethyl acetate.[\[10\]](#)
- Evaporation and Reconstitution: Evaporate the combined extracts to dryness and reconstitute in 500 µL of acetonitrile:water (50:50, v/v).[\[10\]](#)

Experimental Protocol:

- LC-MS/MS Conditions:

- Column: C18 reversed-phase column (e.g., 2.0 x 150 mm, 3 μ m).[10]
- Mobile Phase: Gradient of acetonitrile and water with 0.05% formic acid.[10]
- Flow Rate: 0.2 mL/min.[10]
- Ionization: ESI positive mode.
- MS/MS Transitions: As described in section 2.2.
- Quantification: Construct a matrix-matched calibration curve to compensate for matrix effects.

Quantitative Data (from nut matrix):

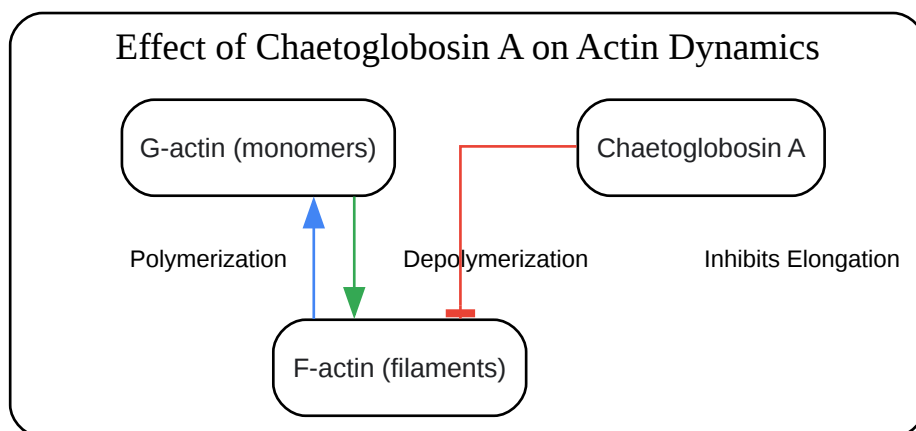
Parameter	Result	Reference
Linearity (R^2)	>0.999	[11]
LOD	0.1 - 1.5 ng/mL	[12]
LOQ	0.3 - 5.0 ng/mL	[12]
Accuracy (Recovery)	>65%	[12]
Precision (RSD)	< 15%	[4]

Mechanism of Action and Signaling Pathways

Chaetoglobosin A exerts its cytotoxic effects primarily by targeting the actin cytoskeleton and modulating key signaling pathways involved in cell survival and proliferation.

4.1. Disruption of Actin Polymerization

Chaetoglobosin A binds to actin filaments, inhibiting their elongation and leading to a disruption of the dynamic process of actin polymerization and depolymerization.[13] This results in altered cell morphology, inhibition of cell division, and ultimately, apoptosis.[4]

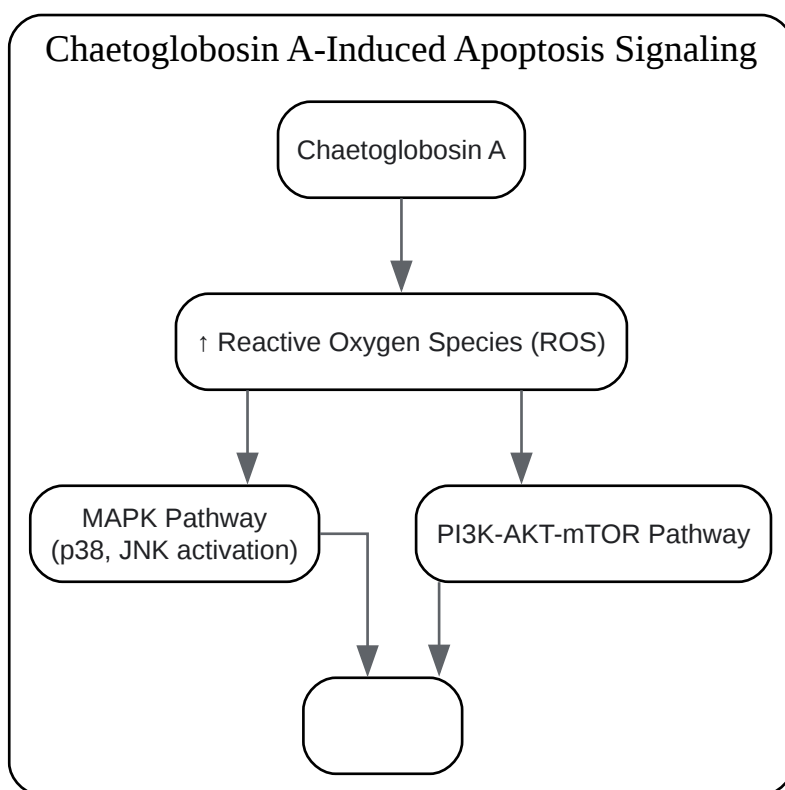


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Caption: **Chaetoglobosin A** inhibits the elongation of F-actin filaments.

4.2. Induction of Apoptosis via MAPK and PI3K-AKT-mTOR Pathways

In cancer cells, **Chaetoglobosin A** has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the MAPK and PI3K-AKT-mTOR signaling pathways.



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